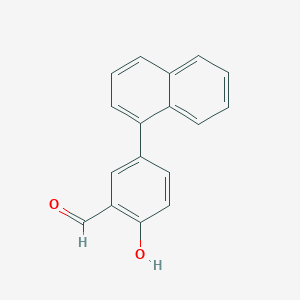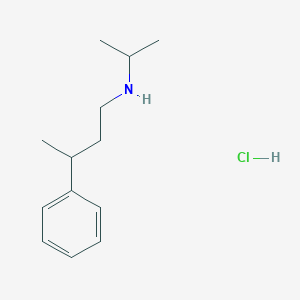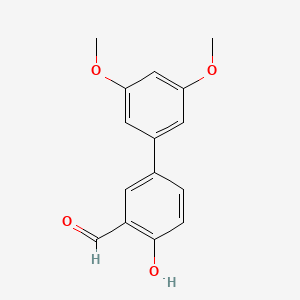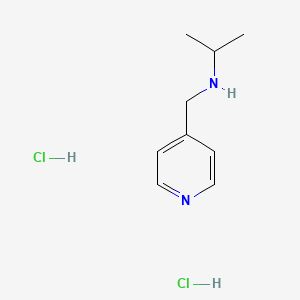
2-Formyl-4-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is an organic compound that is used in a variety of applications. It is a colorless to pale yellow liquid with a faint odor and a melting point of -20°C. It is an important chemical building block and is used in a variety of fields such as pharmaceuticals, agrochemicals, and cosmetics. It has also been used in the synthesis of a variety of compounds, including dyes and pigments.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in DNA-based assays, as a fluorescent dye in immunoassays, and as a substrate in enzyme assays. It has also been used in the synthesis of a variety of compounds, including dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and cosmetics.
Wirkmechanismus
2-Formyl-4-(naphthalen-1-yl)phenol, 95% acts as a catalyst in a variety of chemical reactions. It is believed to act as a Lewis acid, which is capable of accepting a pair of electrons from a Lewis base. The Lewis acid then forms a covalent bond with the Lewis base, resulting in a new product. The reaction is reversible, allowing for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is believed to have a variety of biochemical and physiological effects. It is believed to act as an antioxidant, which can help to reduce oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory and anti-microbial properties. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Formyl-4-(naphthalen-1-yl)phenol, 95% in lab experiments has a number of advantages. It is a relatively inexpensive chemical, and it is relatively easy to obtain. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory settings. However, it can be difficult to store, as it is a volatile compound.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Formyl-4-(naphthalen-1-yl)phenol, 95%. It has been suggested that it could be used in the synthesis of new drugs and agrochemicals. In addition, it could be used to create new materials with unique properties, such as high thermal and chemical stability. Finally, it could be used in the development of new analytical techniques, such as high-performance liquid chromatography.
Synthesemethoden
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is synthesized through a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde and a ketone, in the presence of an acid catalyst. The reaction is typically carried out using a solvent such as acetic acid or ethanol. The reaction produces 2-Formyl-4-(naphthalen-1-yl)phenol, 95% as a product.
Eigenschaften
IUPAC Name |
2-hydroxy-5-naphthalen-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-14-10-13(8-9-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWZHUSEZAAEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)


![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)
amine hydrochloride](/img/structure/B6343968.png)

![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
